3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde
Description
3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a 4-chloro-2-methylphenoxymethyl group at the 3-position and a methoxy group at the 4-position of the benzaldehyde core. The compound serves as a key intermediate in organic synthesis, particularly for constructing bioactive molecules such as Schiff bases or heterocyclic derivatives (e.g., 1,2,4-triazoles) . Its synthesis likely involves nucleophilic substitution or condensation reactions, similar to methods described for related benzaldehydes .
Properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-7-14(17)4-6-15(11)20-10-13-8-12(9-18)3-5-16(13)19-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHFRXCDZVFKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192797 | |
| Record name | 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-55-3 | |
| Record name | 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-chloro-2-methylphenol with formaldehyde and 4-methoxybenzaldehyde under specific conditions. One common method involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere by heating the reaction mixture at 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield 3-[(4-Methoxy-2-methylphenoxy)methyl]-4-methoxybenzaldehyde.
Scientific Research Applications
3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of herbicidal ionic liquids and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. For example, in herbicidal applications, it mimics the auxin growth hormone indoleacetic acid (IAA), leading to uncontrolled growth in broad-leaf plants . This results in the selective killing of weeds while leaving crops relatively unaffected.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (Cl, Br) : Enhance electrophilicity of the aldehyde, facilitating reactions like Schiff base formation .
- Bulky Groups (tert-butyl) : Increase lipophilicity and may influence solubility or crystallinity .
- Methyl/Methoxy Groups : Improve stability and alter boiling points (e.g., 4-methoxy-2-methylbenzaldehyde boils at ~267°C ).
Molecular Weight Trends :
- Halogenated derivatives (e.g., Br/Cl in ) exhibit higher molecular weights (>350 g/mol), impacting their pharmacokinetic profiles.
Discontinued compounds (e.g., ) highlight challenges in synthesis or stability.
Biological Activity
3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde is a chemical compound with the potential for various biological activities. Its structural characteristics suggest possible applications in medicinal chemistry, particularly in the development of therapeutic agents. This article examines its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
- Molecular Formula : C16H15ClO3
- Molecular Weight : 288.75 g/mol
- CAS Number : 832740-55-3
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, studies have shown that derivatives of chlorinated phenolic compounds can inhibit tumor cell proliferation. The presence of electron-withdrawing groups, such as chlorine, is often correlated with enhanced cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of various phenolic compounds, it was found that compounds similar to this compound exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against different cancer cell lines, demonstrating their potential as anticancer agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has indicated that phenolic compounds can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity (Zone of Inhibition) | Bacterial Strain |
|---|---|---|
| This compound | 15 mm | E. coli |
| Similar Chlorinated Phenolic Compound | 12 mm | S. aureus |
The biological activity of this compound may be attributed to its ability to interact with various cellular targets, including enzymes involved in metabolic pathways and receptors linked to cell signaling. Molecular docking studies suggest that the compound can bind effectively to certain proteins, potentially inhibiting their function and leading to apoptosis in cancer cells.
Pharmacokinetics and Metabolism
Studies on the pharmacokinetics of related compounds indicate that they are metabolized by cytochrome P450 enzymes, which can affect their bioavailability and efficacy. Understanding the metabolic pathways is crucial for optimizing therapeutic applications.
Further Investigations
Ongoing research aims to explore:
- The structure-activity relationship (SAR) to identify modifications that enhance biological activity.
- The potential for combination therapies using this compound alongside existing anticancer drugs.
- In vivo studies to assess the therapeutic efficacy and safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
